

Chemical structure and molecular weight of Fluorescein-diacetate-5-isothiocyanate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Fluorescein-diacetate-5-isothiocyanate
Cat. No.:	B038052

[Get Quote](#)

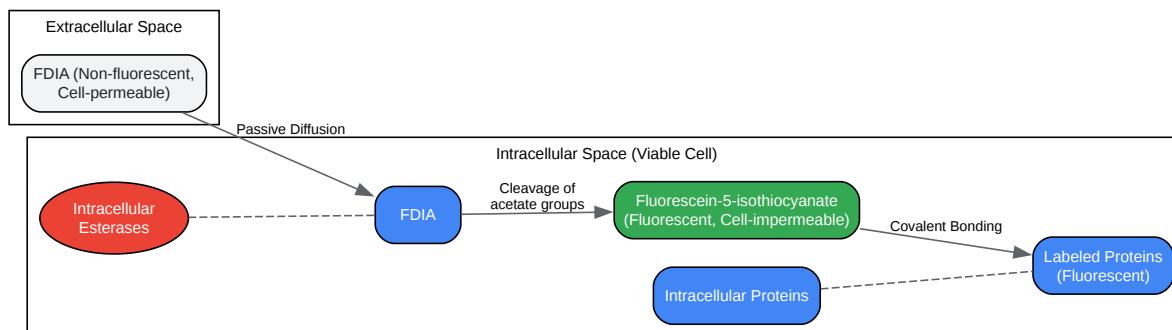
An In-depth Technical Guide to **Fluorescein-diacetate-5-isothiocyanate**

Introduction

Fluorescein-diacetate-5-isothiocyanate (FDIA), also known as Diacetyl-5-FITC, is a derivative of the widely used fluorescent dye, fluorescein.^[1] It serves as a cell-permeable probe that becomes fluorescent upon intracellular enzymatic activity, making it a valuable tool for assessing cell viability and for fluorescently labeling intracellular components.^{[2][3]} This technical guide provides a comprehensive overview of its chemical structure, molecular weight, mechanism of action, and key applications, with detailed protocols for its use in research and drug development.

Chemical Structure and Properties

Fluorescein-diacetate-5-isothiocyanate is structurally characterized by a fluorescein core modified with two acetate groups and an isothiocyanate group at the 5-position. The acetate groups render the molecule non-fluorescent and increase its lipophilicity, allowing it to readily cross intact cell membranes.


Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₂₅ H ₁₅ NO ₇ S	[1] [2] [4]
Molecular Weight	473.45 g/mol	[1] [4] [5]
CAS Number	118378-76-0	[1] [2]
Appearance	Orange solid/powder	[6]
Excitation Maximum (hydrolyzed form)	~492 nm	[7] [8]
Emission Maximum (hydrolyzed form)	~518 nm	[7] [8]

Mechanism of Action

The functionality of FDIA as a viability probe is dependent on two key cellular characteristics: intact cell membranes and active intracellular esterases.

- **Cellular Uptake:** The nonpolar nature of FDIA allows it to passively diffuse across the plasma membrane of both live and dead cells.
- **Enzymatic Activation:** Inside viable cells, ubiquitous intracellular esterases cleave the acetate groups from the FDIA molecule.[\[3\]](#)[\[9\]](#) This hydrolysis reaction yields fluorescein 5-isothiocyanate (5-FITC), a highly fluorescent molecule.[\[2\]](#)
- **Fluorescence and Retention:** The resulting 5-FITC is a polar molecule that is retained within cells that have intact membranes, leading to bright green fluorescence.[\[9\]](#) In contrast, cells with compromised membranes cannot retain the hydrolyzed fluorescein, and non-viable cells lack the necessary esterase activity for significant fluorescence to occur.[\[3\]](#)
- **Covalent Labeling:** The isothiocyanate group (-N=C=S) of the activated 5-FITC can form stable covalent bonds with primary amine and sulphydryl groups on intracellular proteins.[\[8\]](#)[\[10\]](#) This allows for the labeling of cellular components.

[Click to download full resolution via product page](#)

Diagram 1: Mechanism of FDIA activation in a viable cell.

Experimental Protocols

Live/Dead Cell Viability Assay

This protocol describes a common method for assessing cell viability by co-staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI).[11][12] FDA stains viable cells green, while PI, a nuclear stain that is excluded by live cells, stains the nuclei of dead cells red.[11][12]

Materials:

- Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone, store at -20°C).[11]
- Propidium iodide (PI) stock solution (2 mg/mL in PBS, store at 4°C).[11]
- Phosphate-buffered saline (PBS) or serum-free cell culture medium.[11]
- Adherent or suspension cells for analysis.
- Fluorescence microscope with appropriate filter sets (e.g., FITC and Texas Red).[11]

Methodology:

- Preparation of Staining Solution:
 - Always prepare the staining solution fresh and protect it from light.[11]
 - For a final working concentration of 15 µg/mL FDA and 4 µg/mL PI, dilute the stock solutions in PBS or serum-free medium. For example, to make 1 mL of staining solution, add 3 µL of the FDA stock and 2 µL of the PI stock to 995 µL of PBS.
 - Note: Optimal dye concentrations may need to be determined empirically for different cell types.
- Cell Staining (Adherent Cells):
 - Wash the cells twice with warm PBS to remove any residual serum, which can interfere with the staining.
 - Add a sufficient volume of the staining solution to completely cover the cell monolayer.
 - Incubate for 4-5 minutes at room temperature in the dark.[11]
 - Carefully remove the staining solution.
 - Wash the cells gently with PBS.
 - Add fresh PBS or serum-free medium to the cells for imaging.
- Cell Staining (Suspension Cells):
 - Pellet approximately 1×10^6 cells by centrifugation.
 - Resuspend the cells in 1 mL of the staining solution.
 - Incubate for 4-5 minutes at room temperature in the dark.
 - Pellet the cells by centrifugation and remove the supernatant.
 - Wash the cells by resuspending them in 1 mL of PBS and centrifuging again.
 - Resuspend the final cell pellet in a suitable volume of PBS for analysis.

- Analysis:

- Immediately analyze the cells using a fluorescence microscope.
- Viable cells will exhibit bright green cytoplasmic fluorescence.
- Dead cells will show bright red nuclear fluorescence.

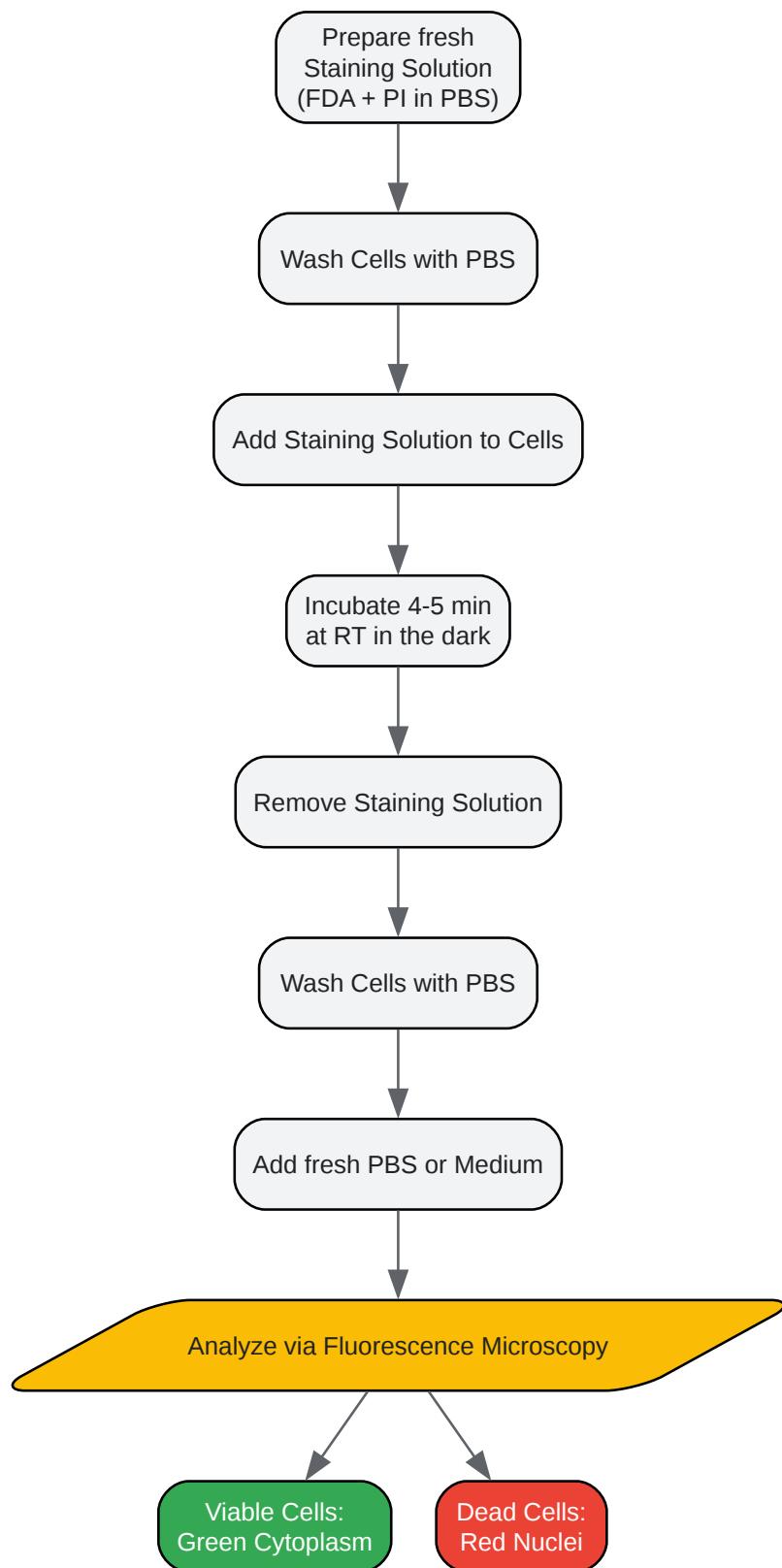

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for Live/Dead cell viability assay.

Protein Labeling Protocol (General)

The isothiocyanate group of FITC (the hydrolyzed form of FDIA) reacts with nucleophilic groups on proteins, primarily primary amines, to form a stable thiourea linkage.[\[10\]](#)

Materials:

- **Fluorescein-diacetate-5-isothiocyanate (FDIA)**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Protein to be labeled (concentration should be 2-10 mg/mL)[\[13\]](#)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0. The buffer must be free of primary amines (e.g., Tris or glycine).[\[13\]](#)
- Purification column (e.g., Sephadex G-25)[\[13\]](#)

Methodology:

- Prepare Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[\[13\]](#) Ensure the pH is between 8.5 and 9.0 for optimal conjugation.[\[13\]](#)
- Prepare FITC Solution:
 - Immediately before use, dissolve FDIA in anhydrous DMSO to make a 10 mg/mL stock solution.[\[13\]](#) Note: FDIA will be hydrolyzed to FITC in the aqueous reaction buffer.
- Conjugation Reaction:
 - Slowly add the FITC/DMSO solution to the protein solution while gently stirring. The optimal molar ratio of FITC to protein is typically around 10:1, but may need to be optimized.[\[13\]](#)
 - Incubate the reaction mixture for 60-90 minutes at room temperature in the dark, with gentle stirring.[\[13\]](#)

- Purification:
 - Separate the FITC-labeled protein from unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[13]
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Load the reaction mixture onto the column.
 - Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Applications in Research and Drug Development

- Cell Viability and Cytotoxicity Assays: FDIA is frequently used in high-throughput screening to assess the cytotoxic effects of drug candidates on cell populations.[2]
- Photosensitizer in Photodynamic Therapy: FDIA has been explored as a photosensitizer for treating cancerous tumors.[2] It can be activated by light of a specific wavelength, leading to cellular death in the targeted tumor cells.[2]
- Flow Cytometry: Labeled cells can be analyzed and sorted using flow cytometry, allowing for the quantification of viable cells within a heterogeneous population.[8]
- Fluorescence Microscopy: Enables the visualization of viable cells within tissues or 3D cell cultures.[11]
- Drug Delivery Tracking: The fluorescent tag allows researchers to track the uptake and intracellular fate of drug delivery systems, such as chitosan-based nanocarriers.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Fluorescein diacetate 5-isothiocyanate | 118378-76-0 | FF04412 [biosynth.com]
- 3. microscopist.co.uk [microscopist.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescein-diacetate-5-isothiocyanate | LGC Standards [lgcstandards.com]
- 6. Fluorescein 5-isothiocyanate | C21H11NO5S | CID 18730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. probes.bocsci.com [probes.bocsci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. protocols.io [protocols.io]
- 10. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. ibidi.com [ibidi.com]
- 12. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and molecular weight of Fluorescein-diacetate-5-isothiocyanate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038052#chemical-structure-and-molecular-weight-of-fluorescein-diacetate-5-isothiocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com